mTORC1-IN-1
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Overview
Description
mTORC1-IN-1 is a compound that inhibits the mechanistic target of rapamycin complex 1 (mTORC1). mTORC1 is a central regulator of cell growth, metabolism, and proliferation, responding to nutrients, growth factors, and cellular energy status. Dysregulation of mTORC1 activity is associated with various diseases, including cancer, diabetes, and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mTORC1-IN-1 involves several steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. general methods involve the use of organic solvents, catalysts, and purification techniques such as chromatography .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the optimization of reaction conditions to maximize yield and purity, followed by purification and formulation for research or therapeutic use .
Chemical Reactions Analysis
Types of Reactions
mTORC1-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
mTORC1-IN-1 has a wide range of scientific research applications, including:
Cancer Research: Used to study the role of mTORC1 in tumor growth and to develop targeted therapies.
Metabolic Disorders: Investigated for its potential in treating conditions like diabetes and obesity by modulating metabolic pathways.
Neurodegenerative Diseases: Explored for its effects on cellular processes related to neurodegeneration.
Cell Biology: Utilized to understand the regulation of cell growth, proliferation, and autophagy.
Mechanism of Action
mTORC1-IN-1 exerts its effects by inhibiting the kinase activity of mTORC1. This inhibition disrupts the downstream signaling pathways involved in protein synthesis, lipid metabolism, and autophagy. The compound specifically targets the mTORC1 complex, preventing its activation by upstream signals such as amino acids and growth factors .
Comparison with Similar Compounds
Similar Compounds
Rapamycin: Another well-known mTOR inhibitor that targets both mTORC1 and mTORC2.
Torin 1: A selective inhibitor of mTORC1 and mTORC2, used in various research applications.
Everolimus: A derivative of rapamycin, used clinically for its immunosuppressive and anti-cancer properties.
Uniqueness of mTORC1-IN-1
This compound is unique in its selective inhibition of mTORC1 without affecting mTORC2. This selectivity allows for more precise modulation of mTORC1-related pathways, reducing potential side effects associated with broader mTOR inhibition .
Properties
Molecular Formula |
C50H77NO12 |
---|---|
Molecular Weight |
884.1 g/mol |
IUPAC Name |
(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18,19,30-tetrahydroxy-12-[(2R)-1-[4-(2-hydroxypropan-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,35-pentamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
InChI |
InChI=1S/C50H77NO12/c1-30-15-11-9-10-12-16-38(52)28-39-23-18-35(6)50(61,63-39)46(57)47(58)51-24-14-13-17-40(51)48(59)62-42(32(3)27-36-19-21-37(22-20-36)49(7,8)60)29-41(53)31(2)26-34(5)44(55)45(56)43(54)33(4)25-30/h9-12,15-16,26,30-33,35-40,42,44-45,52,55-56,60-61H,13-14,17-25,27-29H2,1-8H3/b10-9+,15-11+,16-12+,34-26+/t30-,31-,32-,33-,35-,36?,37?,38-,39+,40+,42+,44-,45+,50-/m1/s1 |
InChI Key |
BZEWPSHVOVQZJJ-SJSLZPCOSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)CC4CCC(CC4)C(C)(C)O)C)/C)O)O)C)C)O |
Canonical SMILES |
CC1CCC2CC(C=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(CC4)C(C)(C)O)C)C)O)O)C)C)O |
Origin of Product |
United States |
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